molecular formula C24H28N2O4S B5004835 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide

Numéro de catalogue B5004835
Poids moléculaire: 440.6 g/mol
Clé InChI: XUXIMDZJUZTQRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide (DTBZ) is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBZ is a thiazole derivative that is widely used as a tracer in neuroimaging studies to visualize the distribution and density of vesicular monoamine transporters (VMAT2) in the brain.

Mécanisme D'action

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide binds to VMAT2 with high affinity and specificity, preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This results in a decrease in the concentration of monoamines in the cytoplasm, which can be visualized using PET imaging. This compound has a long half-life, allowing for extended imaging sessions and the detection of low levels of VMAT2.
Biochemical and Physiological Effects
This compound has minimal biochemical and physiological effects on the body. It does not affect the uptake or release of monoamines, nor does it alter the function of VMAT2. This compound is rapidly metabolized and excreted from the body, with a half-life of approximately 4 hours.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide has several advantages for use in lab experiments. It has high affinity and specificity for VMAT2, allowing for accurate quantification of VMAT2 density and distribution. It has a long half-life, allowing for extended imaging sessions and the detection of low levels of VMAT2. However, this compound also has some limitations. It cannot distinguish between different monoamine neurotransmitters, as it binds to all monoamines with equal affinity. It also cannot differentiate between active and inactive VMAT2, as it binds to both forms of the protein.

Orientations Futures

There are several future directions for the use of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide in scientific research. One area of interest is the study of VMAT2 in psychiatric disorders, such as depression and schizophrenia, which have been linked to alterations in monoamine neurotransmitter systems. Another area of interest is the development of new radiotracers that can selectively target different monoamine transporters, allowing for more specific and accurate imaging of neurotransmitter systems in the brain. Additionally, this compound could be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more comprehensive understanding of brain function and dysfunction.

Méthodes De Synthèse

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide can be synthesized through a multistep process involving the condensation of 2,5-dimethylthiophene-3-carboxylic acid with 4-amino-2-methylphenol to form 2-(2,5-dimethylthiophen-3-yl)-1-(4-methyl-2-oxo-2H-chromen-7-yl)ethanone. This intermediate is then reacted with ethyl 3,4,5-trimethoxybenzoate in the presence of a base to yield this compound.

Applications De Recherche Scientifique

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide is primarily used as a radiotracer in positron emission tomography (PET) imaging studies to visualize VMAT2 in the brain. VMAT2 is a protein that is responsible for transporting monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles. This compound binds to VMAT2 with high affinity and specificity, allowing for the quantification of VMAT2 density and distribution in the brain. This has important applications in the study of neurodegenerative disorders, such as Parkinson's disease and Huntington's disease, which are characterized by the loss of dopaminergic and other monoaminergic neurons.

Propriétés

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-6-28-20-12-17(13-21(29-7-2)22(20)30-8-3)23(27)26-24-25-19(14-31-24)18-11-15(4)9-10-16(18)5/h9-14H,6-8H2,1-5H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXIMDZJUZTQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.